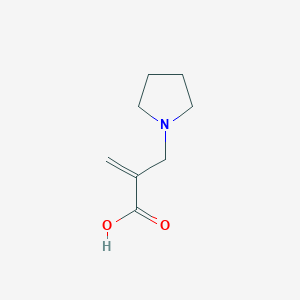

2-Pyrrolidin-1-ylmethyl-acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQWKGMEAUKIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438471 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163079-95-6 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile building block in pharmaceutical and polymer chemistry. The document outlines a likely synthetic pathway, provides a detailed, plausible experimental protocol, and discusses potential biological relevance, including its relationship to key signaling pathways.

Introduction

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a functionalized acrylic acid derivative. Its structure, incorporating a pyrrolidine ring, enhances its utility as a monomer in polymer synthesis and as a scaffold for the development of novel therapeutic agents. This compound is of particular interest in drug discovery, with potential applications in the development of analgesics and anti-inflammatory drugs[1]. The presence of the acrylic acid moiety allows for various chemical modifications, including Michael additions, making it a valuable tool for creating complex molecular architectures[1].

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the Mannich reaction. This well-established three-component condensation reaction involves an amine (pyrrolidine), an aldehyde (formaldehyde), and a compound with an acidic α-proton (acrylic acid)[2][3][4]. The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic attack by the enolizable acrylic acid.

Caption: Proposed Mannich reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general procedures for Mannich reactions involving acrylic acids and secondary amines.

Materials:

-

Acrylic acid

-

Pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Hydroquinone (as a polymerization inhibitor)

-

Dioxane (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylic acid (1.0 equivalent) and a small amount of hydroquinone in dioxane.

-

Formation of the Mannich Reagent: In a separate flask, cool an aqueous solution of formaldehyde (1.1 equivalents) in an ice bath. Slowly add pyrrolidine (1.1 equivalents) to the formaldehyde solution while stirring. The reaction is exothermic.

-

Condensation: Slowly add the pre-formed Mannich reagent to the acrylic acid solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to ~2 with hydrochloric acid. Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.

-

Isolation: Adjust the pH of the aqueous layer to ~7-8 with a sodium hydroxide solution. The product may precipitate or can be extracted with ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Acrylic Acid | 1.0 eq |

| Pyrrolidine | 1.1 eq |

| Formaldehyde | 1.1 eq |

| Reaction Conditions | |

| Solvent | Dioxane |

| Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Product Characteristics | |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Appearance | White to off-white solid |

| Expected Yield | 60-80% |

| Melting Point | Not reported (expected to be a solid) |

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, its structural motifs are present in compounds with known biological activities. For instance, related pyrrolidone derivatives have been investigated for their ability to modulate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses[4][5]. The Nrf2 pathway is a key target in drug development for diseases associated with oxidative stress, such as chronic inflammation and neurodegenerative disorders.

Under normal conditions, the transcription factor Nrf2 is kept in an inactive state in the cytoplasm through binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Inhibition of the Nrf2-Keap1 interaction is a therapeutic strategy to enhance the cellular defense against oxidative damage.

Caption: The Nrf2 signaling pathway in cellular response to oxidative stress.

The potential for this compound and its derivatives to modulate this pathway warrants further investigation.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The proposed Mannich reaction offers a straightforward and efficient route to this valuable chemical intermediate. The detailed experimental protocol serves as a practical starting point for laboratory synthesis. Furthermore, the exploration of its potential biological relevance, particularly in the context of the Nrf2 signaling pathway, highlights promising avenues for future research and development in the pharmaceutical industry. Further studies are necessary to fully elucidate the biological activities and therapeutic potential of this compound.

References

- 1. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Nrf2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyrrolidin-1-ylmethyl-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a versatile organic compound with potential applications in pharmaceutical development and polymer synthesis.[1] Its structure, featuring a pyrrolidine ring, enhances its reactivity and potential for forming novel materials, including hydrogels and drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been reported, others are based on computational predictions and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid | Chem-Impex[1] |

| CAS Number | 163079-95-6 | Chem-Impex[1] |

| Molecular Formula | C₈H₁₃NO₂ | Chem-Impex[1] |

| Molecular Weight | 155.19 g/mol | Sigma-Aldrich |

| Appearance | Off-white solid | Chem-Impex[1] |

| Melting Point | Not experimentally determined | - |

| pKa (Predicted) | 3.26 ± 0.11 | - |

| logP (Predicted) | 0.66090 | - |

| Aqueous Solubility | Not experimentally determined | - |

Synthesis and Biological Context

The synthesis of this compound can be conceptualized through common organic reactions such as the Michael addition or the Mannich reaction. A plausible synthetic route involves the Michael addition of pyrrolidine to an activated acrylic acid derivative.

The biological activity of α,β-unsaturated carboxylic acids like this compound is an area of interest. The electrophilic nature of the double bond makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity, known as Michael addition, is a potential mechanism for both therapeutic action and toxicity.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard technique for this determination.

Protocol:

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a moderate rate to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, both the carboxylic acid and the tertiary amine can be protonated, leading to two pKa values. Potentiometric titration is a common method for pKa determination.

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa of the carboxylic acid will be the pH at the half-equivalence point of the first inflection. If a second inflection point is observed for the protonated pyrrolidine nitrogen, its pKa can be determined similarly.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classic approach to determine logP.

Protocol:

-

Prepare a solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer at a pH where the compound is predominantly in its neutral form).

-

Shake the mixture vigorously for a set period to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the equilibrium solubility method.

Protocol:

-

Add an excess amount of solid this compound to a known volume of an aqueous medium (e.g., deionized water or a buffer solution of a specific pH).

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed experimental protocols for their determination. While some key experimental data is yet to be reported in the literature, the methodologies outlined here provide a clear path for researchers to characterize this promising compound fully. A thorough understanding of its physicochemical properties is essential for its potential development in both the pharmaceutical and material science fields.

References

The Synthetic Keystone: A Technical Whitepaper on 2-Pyrrolidin-1-ylmethyl-acrylic Acid in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile chemical intermediate with significant applications in medicinal chemistry. It is crucial to note that this compound is not an active therapeutic agent with a defined mechanism of action. Instead, its value lies in its role as a highly adaptable synthetic building block for the creation of novel, biologically active molecules. This whitepaper will detail the chemical properties of this compound, its application in synthetic methodologies, and, as a representative example, the synthesis and mechanism of action for a class of potential therapeutic agents derived from it: Pyrrolidine-based Phosphoinositide 3-kinase (PI3K) inhibitors.

Physicochemical Properties of this compound

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a bifunctional organic compound featuring a pyrrolidine ring and an acrylic acid moiety. These functional groups impart a unique reactivity profile, making it a valuable starting material in various synthetic pathways.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | |

| Appearance | Off-white solid | [1] |

| CAS Number | 163079-95-6 | [1] |

| SMILES | C=C(CN1CCCC1)C(=O)O | |

| Key Reactive Features | Pyrrolidine Nitrogen (nucleophilic), α,β-unsaturated carbonyl (Michael acceptor), Carboxylic acid | [1] |

Role as a Synthetic Building Block

The primary utility of this compound in drug discovery stems from its capacity to serve as a scaffold for more complex molecules. The α,β-unsaturated carbonyl system is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The pyrrolidine ring itself is a common motif in many FDA-approved drugs, often contributing to desirable pharmacokinetic properties.

Below is a conceptual workflow illustrating the use of this compound in a Michael addition reaction to generate a more complex, drug-like scaffold.

Synthetic utility of this compound.

Representative Application: Synthesis of Pyrrolidine-Based PI3K Inhibitors

To illustrate the synthetic utility of this compound, this section details a representative protocol for the synthesis of a hypothetical Phosphoinositide 3-kinase (PI3K) inhibitor, which we will refer to as "Pyrrolidacitinib". PI3K inhibitors are a class of targeted cancer therapies, and many contain heterocyclic scaffolds.

Experimental Protocol: Synthesis of "Pyrrolidacitinib"

This protocol describes a two-step synthesis involving a Michael addition followed by an amide coupling.

Step 1: Michael Addition of 4-aminopyrazolo[3,4-d]pyrimidine to this compound

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq)

-

Triethylamine (2.0 eq)

-

Methanol (solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 4-aminopyrazolo[3,4-d]pyrimidine in methanol, add triethylamine.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux (approximately 65°C) and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the intermediate, 3-((4H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-2-(pyrrolidin-1-ylmethyl)propanoic acid.

-

Step 2: Amide Coupling to form "Pyrrolidacitinib"

-

Reagents and Equipment:

-

Intermediate from Step 1 (1.0 eq)

-

Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Dimethylformamide (DMF) (solvent)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in DMF.

-

Add the substituted aniline, followed by HATU and DIPEA.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain "Pyrrolidacitinib".

-

Hypothetical Quantitative Data for "Pyrrolidacitinib"

The following table presents representative quantitative data for a pyrrolidine-based PI3K inhibitor, illustrating the type of information that would be sought during drug development.

| Assay | Target | IC₅₀ (nM) |

| Enzymatic Assay | PI3Kα | 150 |

| PI3Kβ | 80 | |

| PI3Kδ | 5 | |

| PI3Kγ | 25 | |

| Cell-based Assay | Proliferation (Cancer Cell Line) | 50 |

Representative Mechanism of Action: PI3K Inhibition

As "Pyrrolidacitinib" is a hypothetical PI3K inhibitor, its mechanism of action would be to block the activity of the PI3K enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative compound.

By inhibiting PI3K, "Pyrrolidacitinib" would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTOR. This would lead to a reduction in cell proliferation and survival, making it a potential therapeutic strategy for cancers with an overactive PI3K pathway.

Conclusion

This compound is a valuable and versatile starting material in the field of drug discovery. While it does not possess intrinsic therapeutic activity, its unique chemical structure allows for its use as a scaffold in the synthesis of a wide range of potentially bioactive molecules. Its ability to readily undergo Michael additions makes it a key component in the synthetic chemist's toolkit for creating novel pyrrolidine-containing compounds, such as the representative PI3K inhibitors discussed herein. Future research will undoubtedly continue to leverage the synthetic potential of this compound to explore new therapeutic avenues.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Screening of Novel Acrylic Acid Compounds

This guide provides a comprehensive overview of the methodologies and key considerations for the in vitro screening of novel acrylic acid derivatives. Acrylic acid and its derivatives represent a versatile class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] This document details common experimental protocols, presents quantitative data from recent studies, and illustrates key molecular pathways targeted by these compounds.

Core In Vitro Screening Assays

A systematic in vitro screening process is essential to identify and characterize the biological activity of novel acrylic acid compounds. The primary assays focus on cytotoxicity, cell cycle progression, and specific molecular target interactions.

Cytotoxicity and Antiproliferative Activity

The initial step in screening novel compounds is often to assess their general toxicity and antiproliferative effects against relevant cell lines.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondrial enzymes.[3][4]

-

Cell Seeding: Plate cells (e.g., human cancer cell lines like MDA-MB-231, MCF-7, HepG2, or HCT-116) in a 96-well plate at an appropriate density and incubate to allow for cell attachment.[1][3]

-

Compound Treatment: Prepare serial dilutions of the novel acrylic acid compounds. After cell attachment, replace the old medium with a fresh medium containing the various concentrations of the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Combretastatin A-4).[5][6][7]

-

Incubation: Incubate the plate for a specified duration, typically 24 to 72 hours, in a humidified incubator.[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.[4]

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Cell Cycle Analysis

To understand the mechanism of antiproliferative activity, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Experimental Protocol: Flow Cytometry

-

Cell Treatment: Seed cells in appropriate culture plates and treat them with the acrylic acid compound at a concentration equivalent to its IC₅₀ value for a defined period (e.g., 48 hours).[5][6]

-

Cell Harvesting: Harvest the cells by trypsinization, wash them with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: The resulting data is displayed as a histogram, showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.[5][8]

Enzyme Inhibition Assays

Many acrylic acid derivatives are designed to target specific enzymes. The protocols for these assays vary depending on the target.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

Several acrylic acid derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[6][9]

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and fluorescent reporter molecules in a 96-well plate.

-

Compound Addition: Add the test acrylic acid compound at a specific concentration (e.g., 25 µM) to the wells. Include a known inhibitor (e.g., Combretastatin A-4) as a positive control and a vehicle as a negative control.[5]

-

Initiation of Polymerization: Initiate the polymerization process by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to that of the negative control.[5][6]

Quantitative Data Presentation

Summarizing quantitative results in a structured format is crucial for comparing the potency and selectivity of novel compounds.

Table 1: Cytotoxic Activity of Novel Acrylic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Acrylic Acid Derivative 4b | MDA-MB-231 | 3.24 ± 0.13 | Combretastatin A-4 (CA-4) | 1.27 ± 0.09 | [5][9] |

| Methyl Acrylate Ester 6e | MCF-7 | 2.57 ± 0.16 | Combretastatin A-4 (CA-4) | Not Specified | [1][6] |

| Coumarin-Acrylamide 6e | HepG2 | 1.88 | 5-Fluorouracil (5-FU) | 7.18 | [1] |

| Quinolinone Derivative 3 | HCT-116 | Potent | Doxorubicin | Not Specified | [8][10] |

| Quinolinone Derivative 8 | HCT-116 | Potent | Doxorubicin | Not Specified |[8][10] |

Table 2: Enzyme Inhibitory Activity of Novel Acrylic Acid Derivatives

| Compound | Target Enzyme | % Inhibition | Concentration (µM) | Standard | % Inhibition | Reference |

|---|---|---|---|---|---|---|

| Acrylic Acid Derivative 4b | β-tubulin | 80.07% | 25 | CA-4 | 89.77% | [5][9] |

| Methyl Acrylate Ester 6e | β-tubulin | 81.16% | 2.57 | CA-4 | 82.82% | [6] |

| Coumarin-Acrylamide 6e | β-tubulin | 84.34% | Not Specified | Podophyllotoxin | 88.19% | [1] |

| --- | Target Enzyme | IC₅₀ (µM) | --- | Standard | IC₅₀ (µM) | Reference |

| Acrylic Acid Derivative 1 | Urease | 16.87 ± 0.02 | --- | Thiourea | 21.5 ± 0.01 | [11] |

| Acrylic Acid Derivative 2 | Urease | 13.71 ± 0.07 | --- | Thiourea | 21.5 ± 0.01 | [11] |

| Acrylic Acid Derivative 3 | Urease | 10.46 ± 0.03 | --- | Thiourea | 21.5 ± 0.01 |[11] |

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes and relationships in drug screening.

Experimental and Logical Workflows

Figure 1: General workflow for in vitro screening of novel acrylic acid compounds.

Key Signaling Pathways

Tubulin Polymerization Inhibition Pathway

Many potent acrylic acid derivatives function as anticancer agents by disrupting microtubule dynamics, which is critical for cell division.[9] This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[5][6]

Figure 2: Pathway of tubulin polymerization inhibition by acrylic acid derivatives.

CDK2 Inhibition Pathway

Certain acrylic acid derivatives bearing quinolinone moieties have been shown to inhibit cyclin-dependent kinase 2 (CDK2).[8][10] CDK2 is a key regulator of the G1 to S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest at the G1 phase and can also trigger apoptosis.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cycloo… [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Pyrrolidin-1-ylmethyl-acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Pyrrolidin-1-ylmethyl-acrylic acid. The document details the expected analytical data, outlines experimental protocols, and presents a logical workflow for the characterization of this compound, which serves as a versatile building block in pharmaceutical and polymer sciences.

Compound Identity and Physicochemical Properties

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid | |

| CAS Number | 163079-95-6 | [1] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | |

| Appearance | Off-white solid | [1] |

| SMILES | OC(C(CN1CCCC1)=C)=O | |

| InChI | 1S/C8H13NO2/c1-7(8(10)11)6-9-4-2-3-5-9/h1-6H2,(H,10,11) |

Proposed Synthesis

A plausible synthetic route for this compound involves a Mannich-type reaction. This approach would utilize a secondary amine (pyrrolidine), formaldehyde, and a compound with an acidic proton, such as malonic acid or its ester derivatives, followed by subsequent chemical transformations. A generalized workflow for a potential synthesis is outlined below.

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the lack of publicly available experimental spectra, this section details the predicted spectroscopic data based on the known chemical structure of this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα (Pyrrolidine) | 2.5 - 2.7 | Multiplet | 4H |

| Hβ (Pyrrolidine) | 1.7 - 1.9 | Multiplet | 4H |

| Methylene bridge (-CH₂-) | ~3.5 | Singlet | 2H |

| Vinylic protons (=CH₂) | 5.8 - 6.2 | Two singlets | 2H |

| Carboxylic acid (-COOH) | 10 - 12 | Broad singlet | 1H |

The predicted ¹³C NMR spectrum would show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cα (Pyrrolidine) | ~54 |

| Cβ (Pyrrolidine) | ~23 |

| Methylene bridge (-CH₂-) | ~60 |

| Vinylic (=C<) | ~138 |

| Vinylic (=CH₂) | ~128 |

| Carbonyl (-COOH) | ~170 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the following key fragments:

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular ion) |

| 110 | [M - COOH]⁺ |

| 84 | [M - CH₂=C(COOH)]⁺ (Pyrrolidinylmethyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 | O-H (Carboxylic acid) | Stretching (broad) |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| 1680-1710 | C=O (Carboxylic acid) | Stretching |

| 1620-1680 | C=C (Alkene) | Stretching |

| 1100-1300 | C-N (Amine) | Stretching |

Experimental Protocols

To obtain the actual data for the structural confirmation of this compound, the following standard experimental protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical workflow for the complete structure elucidation of a newly synthesized batch of this compound is depicted below.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern spectroscopic techniques. While experimental data is paramount for definitive characterization, the predictive models for NMR, MS, and IR spectroscopy provide a robust framework for what to expect and how to interpret the resulting data. The detailed protocols and workflows presented in this guide offer a comprehensive approach for researchers and scientists to confidently verify the structure of this important chemical entity.

References

2-Pyrrolidin-1-ylmethyl-acrylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile building block with significant potential in pharmaceutical development and polymer chemistry. This document outlines its chemical properties, and known applications, and summarizes available data for researchers and drug development professionals.

Core Molecular Data

This compound, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a functionalized acrylic acid derivative. Its key molecular information is summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | Solid | |

| SMILES String | OC(C(CN1CCCC1)=C)=O | |

| InChI Key | NJQWKGMEAUKIKT-UHFFFAOYSA-N |

Physicochemical and Safety Information

A summary of the key physicochemical and safety data for this compound is presented in the following table.

| Parameter | Value | Citations |

| MDL Number | MFCD06658511 | [1] |

| PubChem Substance ID | 329795569 | [1] |

| Hazard Classifications | Acute Toxicity 4 (Oral) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed) | [1] |

| Precautionary Statements | P301 + P312 + P330 | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Applications in Research and Development

This compound is a valuable compound in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The pyrrolidine ring is a common scaffold in many biologically active compounds.[2] This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.[3] Its structure allows for further chemical modifications to explore structure-activity relationships (SAR) and develop new drugs.[2] The acrylic acid moiety provides a reactive handle for various chemical transformations, including Michael additions, which can be used to conjugate the molecule to other pharmacophores or drug delivery systems.[3]

Polymer Chemistry

Research Reagent

In a laboratory setting, this compound serves as a versatile reagent for organic synthesis.[3] Its dual functionality, possessing both a reactive acrylic acid group and a pyrrolidine ring, allows for its use in a variety of chemical reactions to create complex molecules.[3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. Commercial suppliers like Sigma-Aldrich provide the compound for research purposes.[1]

For researchers interested in synthesizing this or similar compounds, a general synthetic approach could involve the following logical steps. This is a hypothetical workflow and would require optimization and validation.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any particular signaling pathways. The biological activity of derivatives would need to be determined through dedicated screening and mechanistic studies. The following diagram illustrates a general workflow for identifying the cellular targets and signaling pathways of a novel compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Assessment of Poly-N-Vinylpyrrolidone/Acrylic Acid Nanoparticles Biocompatibility in a Microvascular Endothelium Model - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolidine Compounds and Their Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of pyrrolidine-based drug discovery. The ubiquitous five-membered nitrogen-containing heterocycle, the pyrrolidine ring, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of potent and selective modulators of various biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the key therapeutic targets, quantitative inhibitory data, detailed experimental methodologies, and the intricate signaling pathways involved.

The pyrrolidine scaffold's unique three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological macromolecules. This has resulted in the identification of pyrrolidine-containing compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, infectious diseases, and metabolic disorders.

Key Therapeutic Targets of Pyrrolidine Compounds

Pyrrolidine derivatives have demonstrated significant activity against a variety of enzymes and receptors. The following tables summarize the quantitative inhibition data for several key targets.

Enzyme Inhibitors

| Target Enzyme | Pyrrolidine Compound Class/Example | Inhibition Value (IC₅₀/Kᵢ) | Reference |

| Poly(ADP-ribose) Polymerase (PARP) | Benzimidazole carboxamides with pyrrolidine nucleus | Data not explicitly found in searches for pyrrolidine-specific compounds, but PARP inhibitors like Olaparib have IC50 values in the low nM range.[1][2] | [1][2] |

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamide derivatives (e.g., Compound 23d) | IC₅₀: 11.32 ± 1.59 μM[3] | [3] |

| Cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin) | Potent inhibitors, with clinical candidates in Phase III trials.[4] | [4] | |

| α-Glucosidase | Pyrrolidine-based pyrazolines (e.g., Compound 21) | IC₅₀: 52.79 ± 6.00 μM[5] | [5] |

| N-Boc proline amides (e.g., 4-methoxy analogue 3g) | IC₅₀: 18.04 µg/mL[6][7] | [6][7] | |

| Pyrrolidine-2,5-dione derivative (Compound 11o) | IC₅₀: 28.3 ± 0.28 µM[8] | [8] | |

| Aldose Reductase (ALR2) | Spiro[pyrrolidine-3,6'(5'H)-pyrrolo[1,2,3-de][3][9]benzoxazine]-2,5,5'- trione (ADN-138) | Effective in reducing sorbitol levels in diabetic rats.[10] | [10] |

| Matrix Metalloproteinases (MMPs) | Cinnamoyl pyrrolidine derivatives | Active against MMP-2.[11] | [11] |

| 3-Mercaptopyrrolidine derivatives | Potent inhibitors of various MMPs.[12] | [12] | |

| Acetylcholinesterase (AChE) | Pyrrolidine-based benzenesulfonamides (e.g., Compound 19a, 19b) | Kᵢ: 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively.[3][13] | [3][13] |

| Spiropyrrolidine analogs (e.g., Compound 45a, 45d) | IC₅₀: 69.07 ± 10.99 µM and 111.38 ± 10.11 µM, respectively.[3] | [3] | |

| Carbonic Anhydrase (CA) | Pyrrolidine-based benzenesulfonamides (e.g., Compound 18) | Kᵢ: 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II).[3][13] | [3][13] |

| 4-(Pyrazolyl)benzenesulfonamide ureas | Kᵢ values in the low nM range for hCA IX and hCA XII.[14] | [14] | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Pyrrolidin-2-one derivatives | Potent inhibitors with anti-proliferative activity. | |

| Platelet-Derived Growth Factor Receptor β (PDGFR-β) | CP-673,451 | IC₅₀: 1 nmol/L[15] | [15] |

Receptor Antagonists

| Target Receptor | Pyrrolidine Compound Class/Example | Binding Affinity (IC₅₀) | Reference |

| CXC Chemokine Receptor 4 (CXCR4) | Pyrrolidine derivative (Compound 46) | IC₅₀: 79 nM[9][16][17] | [9][16][17] |

| HF51116 | IC₅₀: 12 nM[18] | [18] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to assess the activity of these compounds, we provide the following diagrams generated using the DOT language.

Signaling Pathways

Caption: CXCR4 Signaling Pathway and Inhibition by Pyrrolidine Antagonists.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrrolidine Compounds.

Experimental Workflows

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Caption: General Workflow for a Competitive Receptor Binding Assay.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments cited in this guide.

In Vitro α-Glucosidase Inhibitory Assay

This assay is performed to evaluate the potential of pyrrolidine compounds to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test pyrrolidine compounds

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) to stop the reaction

-

96-well microplate reader

Procedure:

-

A solution of the α-glucosidase enzyme is pre-incubated with various concentrations of the test pyrrolidine compound for a specified time at 37°C.[19]

-

The reaction is initiated by the addition of the pNPG substrate.[19]

-

The reaction mixture is incubated for a further period at 37°C.[19]

-

The reaction is terminated by the addition of sodium carbonate.[19]

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[19]

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is used to screen for pyrrolidine-based inhibitors of DPP-IV, a therapeutic target for type 2 diabetes.

Materials:

-

Recombinant human DPP-IV enzyme

-

Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as the fluorogenic substrate

-

Tris-HCl buffer (pH 8.0)

-

Test pyrrolidine compounds

-

Sitagliptin or Vildagliptin (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

The DPP-IV enzyme is pre-incubated with various concentrations of the test pyrrolidine compound in a 96-well black microplate.[20][21]

-

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.[20]

-

The plate is incubated at 37°C for a defined period.[20]

-

The fluorescence of the released 7-amido-4-methylcoumarin (AMC) is measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14][22]

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

CXCR4 Competitive Binding Assay

This flow cytometry-based assay is used to identify pyrrolidine compounds that can compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.

Materials:

-

Cells expressing the CXCR4 receptor (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test pyrrolidine compounds

-

Assay buffer

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

CXCR4-expressing cells are incubated with various concentrations of the test pyrrolidine compound in a 96-well plate.[6][12]

-

A fixed concentration of fluorescently labeled CXCL12 is then added to the wells.[6][12]

-

The plate is incubated to allow for competitive binding to occur.[6][12]

-

The cells are washed to remove unbound ligand.[6]

-

The fluorescence intensity of the cells, which is proportional to the amount of bound labeled CXCL12, is measured by flow cytometry.[6][12]

-

A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding. The IC₅₀ value is determined from a dose-response curve.

Conclusion

The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets and the potent inhibitory activities of many pyrrolidine-containing compounds underscore the importance of this structural motif in modern drug discovery. This technical guide provides a foundational understanding of the key therapeutic targets, their associated signaling pathways, and the experimental methodologies used to identify and characterize these promising drug candidates. Further exploration of the vast chemical space around the pyrrolidine core is anticipated to yield even more innovative and effective therapies for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 10. Effect of a new aldose reductase inhibitor, 8'-chloro-2',3'-dihydrospiro [pyrrolidine-3,6'(5'H)-pyrrolo[1,2,3-de] [1,4]benzoxazine]-2,5,5'- trione (ADN-138), on delayed motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Exploring the Chemical Space of Acrylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

Acrylic acid (IUPAC: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxyl terminus.[1] Its derivatives, collectively known as acrylates, are versatile monomers used extensively in the production of polymers for a vast range of industrial applications, from adhesives and coatings to superabsorbent materials.[2][3] In recent years, the unique chemical properties of the acrylate scaffold have garnered significant interest within the field of medicinal chemistry and drug development.

The core of this interest lies in the electrophilic nature of the α,β-unsaturated carbonyl system. This functionality makes acrylic acid derivatives ideal Michael acceptors, enabling them to act as "warheads" in targeted covalent inhibitors.[4][5] By forming stable covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active sites of target proteins, these derivatives can achieve potent and durable inhibition.[6][7] This mechanism offers advantages over traditional non-covalent inhibitors, including prolonged duration of action and high target occupancy.[5]

This technical guide provides an in-depth exploration of the chemical space of acrylic acid derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, mechanisms of action, and biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

I. Synthesis of Acrylic Acid Derivatives

The synthesis of acrylic acid itself is primarily achieved through the two-stage oxidation of propylene.[8] From this fundamental building block, a vast chemical space of derivatives can be accessed. A common strategy for creating biologically active derivatives involves the Knoevenagel condensation or reactions with intermediate oxazolones.[9][10]

General Synthesis Workflow

The following diagram illustrates a typical workflow for synthesizing novel acrylic acid derivatives for biological screening.

II. Biological Applications and Mechanisms of Action

Acrylic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for drug development. Their primary mechanism often involves covalent modification of protein targets.

A. Covalent Inhibition via Michael Addition

The reactivity of the acrylate "warhead" is central to its biological function. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues like cysteine or lysine in a protein's binding site. This reaction, a Michael addition, results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.[4] This mechanism is particularly effective for targeting enzymes with a reactive cysteine in their active site, such as certain proteases and kinases.[6][7] For example, acrylic acid derivatives have been successfully designed as potent covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[6]

B. Anticancer Activity

A significant area of research is the development of acrylic acid derivatives as anticancer agents. Many of these compounds function by disrupting tubulin polymerization, a critical process for cell division.[9] By inhibiting the assembly of microtubules, these agents cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[11]

C. Enzyme Inhibition

Beyond cancer, these derivatives have shown potent inhibitory activity against various enzymes. For instance, novel acrylic acid derivatives isolated from Achillea mellifolium have demonstrated significant inhibition of urease, an enzyme implicated in infections by Helicobacter pylori and the formation of kidney stones.[12]

III. Quantitative Data Summary

The following tables summarize the biological activity of selected acrylic acid derivatives from cited studies.

Table 1: Antiproliferative Activity of 3-(4-chlorophenyl) Acrylate Derivatives [9][11]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 4b | MDA-MB-231 (Breast Cancer) | 3.24 ± 0.13 | CA-4 | 1.27 ± 0.09 |

| 4b | MCF-10A (Normal Breast) | 23.29 | - | - |

| 5e | MDA-MB-231 (Breast Cancer) | 4.06 | CA-4 | 1.27 ± 0.09 |

| 5g | MDA-MB-231 (Breast Cancer) | 23.15 | CA-4 | 1.27 ± 0.09 |

| 5h | MDA-MB-231 (Breast Cancer) | 28.06 | CA-4 | 1.27 ± 0.09 |

| 5i | MDA-MB-231 (Breast Cancer) | 25.17 | CA-4 | 1.27 ± 0.09 |

CA-4: Combretastatin A-4, a known tubulin polymerization inhibitor.

Table 2: Enzyme Inhibition by Natural Acrylic Acid Derivatives [12]

| Compound | Target Enzyme | IC₅₀ (µM) | Standard Inhibitor | IC₅₀ (µM) |

| 1 | Urease | 16.87 ± 0.02 | Thiourea | 21.5 ± 0.01 |

| 2 | Urease | 13.71 ± 0.07 | Thiourea | 21.5 ± 0.01 |

| 3 | Urease | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 |

IV. Experimental Protocols

Detailed and reproducible experimental methods are crucial for exploring chemical space. Below are protocols adapted from the literature for the synthesis and biological evaluation of acrylic acid derivatives.

A. Protocol for Synthesis of 3-(4-chlorophenyl)acrylic acid (Compound 4b)[9]

-

Step 1: Synthesis of Oxazolone Intermediate (3b): A mixture of N-(3,4,5-trimethoxybenzoyl)glycine, 4-chlorobenzaldehyde, and anhydrous sodium acetate in acetic anhydride is heated at reflux for 2 hours.

-

Step 2: Hydrolysis to Acrylic Acid (4b): The resulting oxazolone intermediate (3b) is added to a 20% potassium hydroxide (KOH) solution. The mixture is heated at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Step 3: Purification: After cooling, the reaction mixture is acidified with dilute HCl to precipitate the crude product. The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final 3-(4-chlorophenyl)acrylic acid derivative.

-

Step 4: Characterization: The structure of the final compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. For compound 4b, characteristic signals include two broad signals for the carboxylic –OH and amidic –NH protons in the ¹H NMR spectrum.[9]

B. Protocol for In Vitro Cytotoxicity (MTT) Assay[13]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized acrylic acid derivatives are dissolved in DMSO and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

C. Biological Evaluation Workflow

The following diagram outlines a standard workflow for the biological assessment of newly synthesized compounds.

V. Conclusion and Future Outlook

The chemical space of acrylic acid derivatives represents a fertile ground for the discovery of novel therapeutic agents. Their tunable reactivity, synthetic accessibility, and proven efficacy as covalent inhibitors make them a highly attractive scaffold in modern drug design. The ability to target challenging proteins through irreversible binding offers a distinct advantage in overcoming drug resistance and achieving sustained therapeutic effects. Future research will likely focus on refining the selectivity of these covalent warheads to minimize off-target effects, exploring new protein targets, and expanding their application to a broader range of diseases. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the exploration of this promising chemical space, paving the way for the next generation of covalent therapies.

References

- 1. Acrylic acid - Wikipedia [en.wikipedia.org]

- 2. The Main Uses of Acrylic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Acrylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cycloo… [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyrrolidin-1-ylmethyl-acrylic acid: Safety, Handling, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Pyrrolidin-1-ylmethyl-acrylic acid, a versatile organic compound, is gaining attention within the scientific community for its potential applications in polymer synthesis and as a crucial building block in the development of novel pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its known safety and handling procedures, physicochemical properties, and highlights its role in various research and development sectors. While detailed experimental protocols and in-depth biological studies on this specific molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support researchers in its safe and effective use.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[2] Its structure features a pyrrolidine ring attached to an acrylic acid moiety, which imparts unique reactivity and solubility characteristics.[1] This structure makes it a valuable monomer for creating polymers with enhanced mechanical and thermal properties and a useful intermediate for synthesizing biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₂ | [2] |

| Molecular Weight | 155.19 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES String | OC(C(CN1CCCC1)=C)=O | [2] |

| InChI Key | NJQWKGMEAUKIKT-UHFFFAOYSA-N | [2] |

Safety and Handling

The available safety data indicates that this compound is classified as "Acute Toxicity 4 Oral," warranting careful handling.[2] The Globally Harmonized System (GHS) pictogram associated with this compound is GHS07, which signifies that it can be harmful if swallowed, cause skin irritation, or cause serious eye irritation.[2]

Table 2: Hazard Identification and Safety Information

| Hazard Category | Classification | Pictogram | Precautionary Statements | Reference(s) |

| Acute Toxicity (Oral) | Category 4 | GHS07 | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2] |

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid direct contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

Experimental Protocols

A potential synthetic approach could involve the Mannich-type reaction of pyrrolidine with formaldehyde and a suitable acrylic acid precursor. However, this is a hypothetical pathway and would require experimental validation.

Caption: Hypothetical synthetic pathway for this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, its structural motifs suggest potential areas of investigation. The pyrrolidine ring is a common feature in many biologically active compounds, and acrylic acid derivatives are known to participate in various biological processes.

It is primarily marketed as a building block for:

-

Polymer Synthesis: Its bifunctional nature allows it to act as a monomer in polymerization reactions, potentially leading to the development of novel polymers with tailored properties for various industrial applications.[1]

-

Pharmaceutical Development: As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential therapeutic activities.[1] The pyrrolidine scaffold is present in a wide range of pharmaceuticals, and modifications at the acrylic acid end could be explored to target specific biological receptors or enzymes.

Due to the lack of specific studies, no signaling pathways or definitive biological targets can be directly attributed to this compound at this time. Researchers are encouraged to conduct in vitro and in vivo studies to elucidate its pharmacological profile.

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound is a chemical compound with clear potential in materials science and medicinal chemistry. This guide provides the currently available information on its safety, handling, and general properties. However, a significant gap exists in the scientific literature regarding its detailed experimental protocols, comprehensive toxicological profile, and specific biological activities.

Future research should focus on:

-

Developing and publishing detailed synthetic procedures.

-

Conducting thorough toxicological studies to establish a comprehensive safety profile, including LD50 and LC50 values.

-

Performing in vitro and in vivo assays to investigate its potential pharmacological effects and identify any relevant biological targets and signaling pathways.

Such studies will be invaluable for unlocking the full potential of this compound and ensuring its safe and effective use in future scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidin-1-ylmethyl-acrylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical development. Its structure, featuring a reactive acrylic acid moiety and a nucleophilic pyrrolidine ring, allows it to participate in a variety of chemical transformations. This document provides an overview of its applications and detailed protocols for key reactions it can undergo.

Application Notes

This compound is a valuable building block due to its dual functionality. The pyrrolidine group enhances its solubility and reactivity, making it particularly useful in organic synthesis and polymer chemistry.[1] The primary applications of this compound are centered around its use as a monomer in polymer synthesis and as a Michael acceptor in conjugate addition reactions.

1. Polymer Synthesis:

The acrylic acid portion of the molecule allows it to act as a monomer in the synthesis of various polymers. The incorporation of the pyrrolidinomethyl side group can enhance the mechanical and thermal properties of the resulting polymers.[1] These polymers have potential applications in:

-

Hydrogels: The hydrophilic nature of the pyrrolidine and carboxylic acid groups makes this monomer suitable for the creation of hydrogels, which are valuable in drug delivery and biomedical applications.[1]

-

Coatings and Plastics: As a component of copolymers, it can improve adhesion, thermal stability, and other physical properties of plastics and coatings.[1]

2. Michael Addition Reactions:

The electron-withdrawing carboxylic acid group activates the double bond for Michael addition, a key reaction for carbon-carbon and carbon-heteroatom bond formation. The pyrrolidine moiety can act as an internal base or be further functionalized. This reactivity makes this compound a useful intermediate in the synthesis of complex organic molecules.[1] Its ability to participate in Michael additions and other nucleophilic additions makes it an excellent candidate for the development of novel materials.[1]

3. Pharmaceutical Development:

In the pharmaceutical industry, this compound serves as a building block for the synthesis of biologically active compounds.[1] The pyrrolidine ring is a common scaffold in many FDA-approved drugs.[2] The unique properties of this molecule can be leveraged to modify existing drug molecules to improve their efficacy and bioavailability.[1] It is particularly noted for its potential in the development of new analgesics and anti-inflammatory drugs.[1] The Michael addition reaction is a powerful tool for creating complex molecules that can be explored as potential drug candidates.[3][4][5]

Experimental Protocols

Protocol 1: Thiol-Michael Addition for Prodrug Synthesis (Analogous Reaction)

This protocol details the Michael addition of a thiol to an acrylate, a reaction type for which this compound is well-suited. This specific example demonstrates the synthesis of a polymer prodrug.[6]

Reaction Scheme:

Caption: Thiol-Michael Addition for Prodrug Synthesis.

Materials:

-

Polymer with pendant thiol groups (e.g., P(HEMA-DHLA))

-

Acrylate-tethered drug (e.g., Acrylate-Camptothecin)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

Procedure:

-

Dissolve the thiol-containing polymer (1.0 eq) in anhydrous DMF.

-

To this solution, add the acrylate-tethered drug (1.2 eq).

-

Add triethylamine (0.1 eq) as a catalyst.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy, looking for the disappearance of the acrylate proton signals.

-

Upon completion, precipitate the polymer prodrug by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).

-

Collect the precipitate by filtration and wash with the non-solvent to remove unreacted starting materials and catalyst.

-

Dry the resulting polymer prodrug under vacuum.

Quantitative Data (Example from Analogous System):

| Parameter | Value | Reference |

| Coupling Efficiency | >95% | [6] |

| Drug Loading Content | ~40% | [6] |

Protocol 2: Free Radical Polymerization for Hydrogel Synthesis (Analogous Reaction)

This protocol describes the synthesis of a hydrogel from N-vinyl-2-pyrrolidone and acrylic acid, demonstrating the type of polymerization this compound could undergo.

Workflow:

Caption: Hydrogel Synthesis via Free Radical Polymerization.

Materials:

-

1-Vinyl-2-pyrrolidone (VP)

-

Acrylic acid (AA)

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator

-

Methanol

Procedure:

-

In a reaction vessel, dissolve the monomers (VP and AA in the desired molar ratio), the crosslinker (e.g., 1-3 mol% with respect to the monomers), and the initiator (e.g., 0.5-1 mol%) in methanol.

-

Homogenize the reaction mixture by stirring.

-

Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Seal the reaction vessel and place it in a preheated oil bath or oven.

-

Initiate the polymerization by heating at a specific temperature regime (e.g., 30 min at 70°C, followed by 120 min at 80°C, and 90 min at 85°C).[7]

-

After polymerization, cool the resulting hydrogel to room temperature.

-

To remove unreacted components, immerse the hydrogel in methanol for 48 hours, with occasional stirring and changing the methanol.[7]

-

Gradually re-swell the hydrogel in a series of methanol/water mixtures with increasing water content.

-

Finally, dry the purified hydrogel at 40°C to a constant mass.[7]

Quantitative Data (Example from Analogous System):

| Monomer Ratio (VP:AA) | Crosslinker (mol%) | Initiator (mol%) | Polymerization Time (h) |

| Varies | 1-3 | 0.5-1 | ~4 |

Summary